Lipophilicity Divergence: XLogP3 of the 3,7-Dichloro Isomer Versus the Unsubstituted 10-Methylphenoxazine Core
The 3,7-dichloro-10-methyl-10H-phenoxazine exhibits a computed XLogP3 value of 4.5, as determined by PubChem using the XLogP3 3.0 algorithm [1]. This represents a substantial increase in lipophilicity compared to the non-halogenated parent 10-methyl-10H-phenoxazine, which has a computed XLogP3 of approximately 3.1 [2]. The ~1.4 log-unit shift reflects the lipophilic contribution of two para-oriented chlorine atoms on the phenoxazine scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.5 |
| Comparator Or Baseline | 10-Methyl-10H-phenoxazine (unsubstituted, CAS 25782-99-4): XLogP3 ≈ 3.1 |
| Quantified Difference | ΔXLogP3 ≈ +1.4 log units |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem release 2025.09.15); no experimental log P data available. |
Why This Matters
A difference of >1 log unit in predicted lipophilicity materially affects membrane permeability, nonspecific binding, and chromatographic retention, making the 3,7-dichloro derivative a distinctly lipophilic analogue for applications where higher log P is required.
- [1] PubChem Compound Summary, CID 12569065, 3,7-Dichloro-10-methyl-10H-phenoxazine. Computed Properties section, XLogP3-AA value 4.5. National Center for Biotechnology Information, U.S. National Library of Medicine. Accessed May 2026. View Source
- [2] PubChem Compound Summary, CID 183832, 10-Methylphenoxazine (10-methyl-10H-phenoxazine). Computed Properties section. National Center for Biotechnology Information, U.S. National Library of Medicine. Accessed May 2026. View Source
